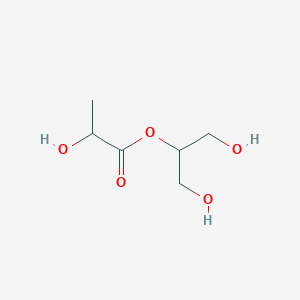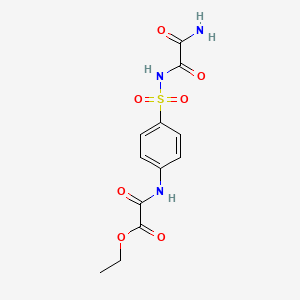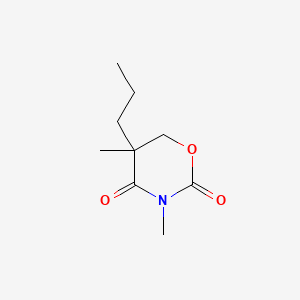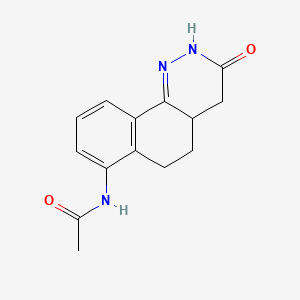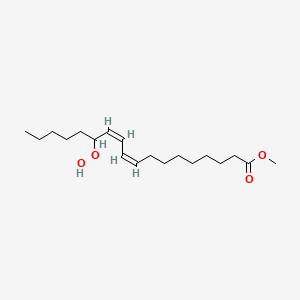
(9Z,11Z)-13-Hydroperoxy-9,11-octadecadienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9Z,11Z)-13-Hydroperoxy-9,11-octadecadienoate is a lipid hydroperoxide derived from linoleic acid. It is a significant intermediate in the biosynthesis of various bioactive lipids and plays a crucial role in biological systems, particularly in oxidative stress and inflammation processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9Z,11Z)-13-Hydroperoxy-9,11-octadecadienoate can be achieved through several methods. One common approach involves the oxidation of linoleic acid using singlet oxygen or other oxidizing agents. The reaction typically requires controlled conditions to ensure the formation of the desired hydroperoxide without over-oxidation .
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes. These processes utilize catalysts and optimized reaction conditions to achieve high yields and purity. The use of biocatalysts, such as lipoxygenases, is also explored for more environmentally friendly production methods .
Chemical Reactions Analysis
Types of Reactions
(9Z,11Z)-13-Hydroperoxy-9,11-octadecadienoate undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of secondary oxidation products, such as aldehydes and ketones.
Substitution: The hydroperoxide group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and oxidizing agents like hydrogen peroxide for further oxidation. Reaction conditions often involve controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include (9Z,11Z)-13-hydroxy-9,11-octadecadienoate, aldehydes, and ketones. These products are significant in various biochemical pathways and industrial applications .
Scientific Research Applications
(9Z,11Z)-13-Hydroperoxy-9,11-octadecadienoate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (9Z,11Z)-13-Hydroperoxy-9,11-octadecadienoate involves its interaction with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress, affecting various cellular pathways and leading to inflammation and cell damage. The compound targets lipid membranes, proteins, and DNA, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
(9Z,11E,13S,15Z)-13-Hydroperoxyoctadeca-9,11,15-trienoic acid: Another lipid hydroperoxide with similar oxidative properties.
(9Z,11E)-13-Hydroperoxy-9,11-octadecadienoate: An isomer with different geometric configuration, affecting its reactivity and biological activity.
Uniqueness
(9Z,11Z)-13-Hydroperoxy-9,11-octadecadienoate is unique due to its specific geometric configuration, which influences its reactivity and interaction with biological molecules. This configuration makes it a valuable compound for studying lipid oxidation and its biological implications .
Properties
CAS No. |
14606-80-5 |
|---|---|
Molecular Formula |
C19H34O4 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
methyl (9Z,11Z)-13-hydroperoxyoctadeca-9,11-dienoate |
InChI |
InChI=1S/C19H34O4/c1-3-4-12-15-18(23-21)16-13-10-8-6-5-7-9-11-14-17-19(20)22-2/h8,10,13,16,18,21H,3-7,9,11-12,14-15,17H2,1-2H3/b10-8-,16-13- |
InChI Key |
WWBBEXJQOOTEIL-SBHPKLHRSA-N |
Isomeric SMILES |
CCCCCC(/C=C\C=C/CCCCCCCC(=O)OC)OO |
Canonical SMILES |
CCCCCC(C=CC=CCCCCCCCC(=O)OC)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


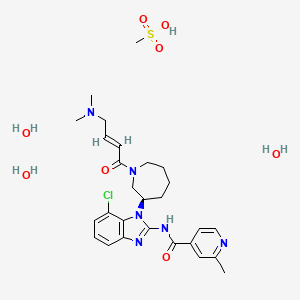
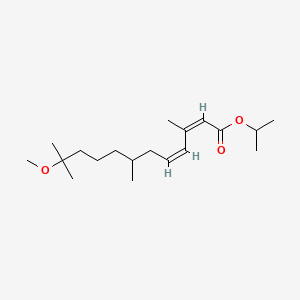


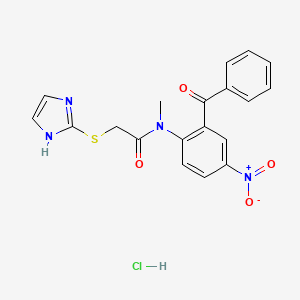
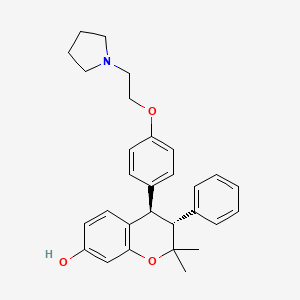
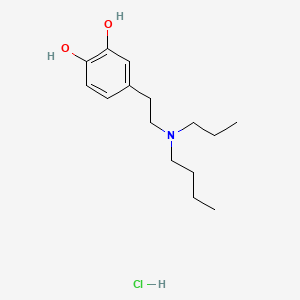

![[(1E,3S,4R,5S,8R,9E,12S,14S)-5-hydroxy-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-14-methoxy-14-[(2R,3S,5R)-3-methoxy-5-methyl-6-oxooxan-2-yl]-2,4,10,12-tetramethyl-7-oxo-8-prop-2-enyltetradeca-1,9-dien-3-yl] (2S)-1-formylpiperidine-2-carboxylate](/img/structure/B12772504.png)
